3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol
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Overview
Description
3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol is a chemical compound with a complex structure that includes a piperidine ring substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process typically requires a palladium catalyst and a high-pressure reactor . Another approach involves the reduction of aminooximes in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar structural features, used as a buffer and precursor to other organic compounds.
1-Amino-2-methylpropan-2-ol: Another related compound with similar functional groups and applications.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-8-4-5-10(13,7-12-8)9(2,3)6-11/h8,12-13H,4-7,11H2,1-3H3 |
InChI Key |
ODDHBHDPRRDDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)(C(C)(C)CN)O |
Origin of Product |
United States |
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